molecular formula C8H17NO B13338148 (2,3,5-Trimethyltetrahydrofuran-3-yl)methanamine

(2,3,5-Trimethyltetrahydrofuran-3-yl)methanamine

Cat. No.: B13338148
M. Wt: 143.23 g/mol
InChI Key: LPZXDHXCCPEZJH-UHFFFAOYSA-N
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Description

(2,3,5-Trimethyltetrahydrofuran-3-yl)methanamine: is an organic compound with the molecular formula C8H17NO It is a derivative of tetrahydrofuran, featuring a methanamine group attached to the tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3,5-Trimethyltetrahydrofuran-3-yl)methanamine can be achieved through several methods. One common approach involves the Michael addition reaction of nitromethane to diethyl maleate, followed by a series of steps to introduce the methanamine group. This method typically involves six steps and yields the desired compound with a total yield of approximately 45.5% .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for larger scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: (2,3,5-Trimethyltetrahydrofuran-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: PhI(OAc)2 and TEMPO

    Reduction: LiAlH4

    Substitution: Various nucleophiles depending on the desired product

Major Products:

    Oxidation: Aldehydes or ketones

    Reduction: Alcohols or amines

    Substitution: Substituted derivatives of the original compound

Mechanism of Action

The mechanism of action of (2,3,5-Trimethyltetrahydrofuran-3-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Uniqueness: (2,3,5-Trimethyltetrahydrofuran-3-yl)methanamine is unique due to its trimethyl substitution, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain biological targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(2,3,5-trimethyloxolan-3-yl)methanamine

InChI

InChI=1S/C8H17NO/c1-6-4-8(3,5-9)7(2)10-6/h6-7H,4-5,9H2,1-3H3

InChI Key

LPZXDHXCCPEZJH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(O1)C)(C)CN

Origin of Product

United States

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